L-Menthyl acetate

Overview

Description

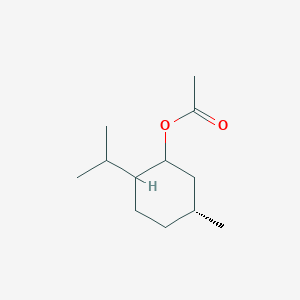

L-Menthyl acetate (C₁₂H₂₂O₂; CAS 2623-23-6) is a monoterpene ester derived from L-menthol and acetic acid. It is characterized by a mild, fresh minty aroma with lower volatility and greater thermal stability compared to its parent compound, L-menthol . Widely used in flavorings, fragrances, and personal care products, it offers a smoother sensory profile than menthol, avoiding the intense cooling effect . Its stability under high-temperature conditions (e.g., subcritical water treatments) and resistance to degradation make it advantageous in industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Menthyl acetate can be synthesized through the esterification of menthol with acetic acid. This reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction can be carried out under reflux conditions to ensure complete conversion of menthol to menthyl acetate .

Industrial Production Methods: In industrial settings, menthyl acetate is often produced via the catalytic esterification of menthol and acetic acid. The process involves the use of a batch reactor where menthol and acetic acid are mixed in the presence of a catalyst. The reaction mixture is heated to promote esterification, and the resulting menthyl acetate is then purified through distillation .

Chemical Reactions Analysis

Types of Reactions: Menthyl acetate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis of menthyl acetate in the presence of water and an acid or base catalyst results in the formation of menthol and acetic acid. Transesterification involves the exchange of the ester group with another alcohol, leading to the formation of different esters .

Common Reagents and Conditions:

Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalyst.

Transesterification: Alcohol (e.g., methanol), acid (e.g., sulfuric acid) or base (e.g., sodium methoxide) catalyst.

Major Products:

Hydrolysis: Menthol and acetic acid.

Transesterification: Various esters depending on the alcohol used in the reaction.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₁₂H₂₂O₂

- CAS Number : 2623-23-6

- Molecular Weight : 198.31 g/mol

- Appearance : Colorless to pale yellow liquid

- Boiling Point : 228-229 °C

- Density : 0.922 g/mL at 25 °C

L-Menthyl acetate is characterized by its pleasant minty aroma and is milder than menthol, making it suitable for various applications without overwhelming the senses.

Food and Beverage Industry

This compound is widely used as a flavoring agent due to its refreshing minty taste. It is particularly prevalent in:

- Confectionery : Used to enhance the flavor profile of candies.

- Beverages : Incorporated in soft drinks and alcoholic beverages for a minty freshness.

- Dairy Products : Utilized in ice creams and yogurts to provide a unique flavor.

Recent studies have also explored the use of this compound in creating inclusion complexes with β-cyclodextrin, which can improve the controlled release of flavors in food products (Xiao et al., 2024) .

Cosmetics and Personal Care Products

The compound's mildness makes it an ideal ingredient in cosmetic formulations:

- Soaps and Detergents : Provides a fresh scent without a strong minty note, enhancing user experience.

- Fragrances : Used in fine fragrances to impart a floral aspect while maintaining freshness.

- Antiperspirants and Deodorants : Acts as a fragrance component that contributes to the overall scent profile (Takasago International Corporation) .

Pharmaceutical Applications

This compound has shown promise in pharmaceutical applications, particularly in drug delivery systems:

- Transdermal Drug Delivery : Research indicates that this compound can enhance skin permeation of certain drugs like 5-aminolevulinic acid, suggesting potential use in topical formulations (Tokuoka et al., 2008) .

- Biocatalysis : Studies have focused on optimizing esterase enzymes for the kinetic resolution of L-Menthol using this compound, highlighting its role in synthetic chemistry (Zhou et al., 2024) .

Biocatalysis and Green Chemistry

The compound is being investigated for its role in sustainable chemical processes:

- Esterification Reactions : Effective synthesis methods have been developed using various acetylating agents, with acetyl chloride yielding the best results (Fatimah et al., 2018) .

- Enzyme Engineering : Research has demonstrated the engineering of esterases from Bacillus subtilis for efficient hydrolysis of this compound, promoting greener industrial processes (Qiao et al., 2023) .

Case Study 1: Flavor Release Enhancement

A study examined the formation of inclusion complexes between β-cyclodextrin and this compound. The results indicated improved flavor stability and controlled release properties, which could significantly benefit the food industry by enhancing flavor longevity (Xiao et al., 2024) .

Case Study 2: Transdermal Drug Delivery

In a clinical study, this compound was evaluated for its ability to enhance skin permeation of therapeutic agents. The findings suggested that incorporating this compound into topical formulations could improve drug absorption rates significantly (Tokuoka et al., 2008) .

Mechanism of Action

Menthyl acetate exerts its effects primarily through the activation of cold-sensitive TRPM8 receptors in the skin. This activation leads to a sensation of coolness, which is why menthyl acetate is commonly used in topical formulations for its cooling effect. The compound may also interact with kappa-opioid receptors, contributing to its analgesic properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Enantiomeric Comparison: L-Menthyl Acetate vs. D-Menthyl Acetate

The enantioselectivity of enzymatic hydrolysis distinguishes L- and D-menthyl acetate. Studies on Bacillus subtilis esterase (pnbA-BS) reveal that wild-type enzymes exhibit low enantioselectivity (E = 1.0), hydrolyzing both enantiomers similarly due to hydrogen bonding between S189 and the carbonyl group of either substrate (bond distance: 2.8 Å) . However, engineered variants like A400P introduce steric hindrance, increasing the bond distance to 3.1 Å for D-menthyl acetate, rendering it inactive. This mutation elevates enantioselectivity to E = 466.6 for this compound, achieving >99% enantiomeric excess (e.e.) in L-menthol production .

Table 1: Enzymatic Hydrolysis Parameters of L- vs. D-Menthyl Acetate

| Parameter | Wild-Type pnbA-BS | A400P Variant |

|---|---|---|

| kcat/Km (s⁻¹·mM⁻¹) | 1,304 (L) | 892 (L) |

| Enantioselectivity (E) | 1.0 | 466.6 |

| Conversion (%) | ~50% (racemic) | 48.9% (L-only) |

| Reference |

Thermal Stability: this compound vs. L-Menthol, L-Menthone, and Piperitone

Under subcritical water conditions (240°C for 60 minutes), this compound demonstrates superior thermal resistance compared to related mint oil components:

This compound hydrolyzes to L-menthol under these conditions but degrades further due to acetic acid catalysis, whereas L-menthol itself decomposes into menthone and piperitone .

Table 2: Thermal Stability of Mint Oil Components

Enzymatic Activity in Comparison to Other Esters

This compound is selectively hydrolyzed by lipases/esterases, unlike simpler esters like ethyl or methyl acetate. For example:

- Candida antarctica lipase hydrolyzes this compound with 13.76% conversion in ethanol, driven by interactions with residues Glu, Thr, Asp, and His .

- Pseudomonas cepacia lipase modified with graphene quantum dots (GQD) enhances this compound synthesis efficiency by 2.5× compared to unmodified enzymes in ionic liquid media .

In contrast, ethyl acetate lacks stereochemical complexity, making it a poor substrate for enantioselective reactions but a common solvent in industrial processes .

Application-Specific Properties

| Property | This compound | L-Menthol | Ethyl Acetate |

|---|---|---|---|

| Aroma Profile | Mild, herbal mint | Intense cooling | Fruity, sweet |

| Thermal Stability | High (>90% at 240°C) | Moderate (81.6% at 240°C) | Low (volatile) |

| Enzymatic Selectivity | High (E > 300 achievable) | Moderate | None |

| Industrial Use | Flavors, cosmetics | Pharmaceuticals, topicals | Solvents, coatings |

| Reference |

Biological Activity

L-Menthyl acetate, a natural compound derived from mint oils, has garnered interest in various fields such as food science, pharmacology, and biochemistry due to its diverse biological activities. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.

This compound (C₁₂H₂₂O₂) is an ester formed from menthol and acetic acid. Its structure contributes to its unique properties and biological activities, including:

- Molecular Weight : 198.31 g/mol

- Boiling Point : Approximately 210°C

- Solubility : Soluble in organic solvents but poorly soluble in water.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress in various biological systems. For instance:

- DPPH Assay : In a study assessing the antioxidant capacity of mint essential oils, this compound demonstrated effective radical scavenging activity at concentrations as low as 5 µg/mL, significantly reducing lipid peroxidation in liver tissues .

| Concentration (µg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 5 | 52.4 |

| 100 | 76.9 |

2. Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In a model using lipopolysaccharide-stimulated macrophages, lower concentrations of this compound improved cell viability while higher concentrations exhibited cytotoxic effects . This suggests a dose-dependent relationship where moderate doses could be beneficial.

3. Analgesic Properties

The compound has been investigated for its analgesic effects. In animal models, this compound showed potential in alleviating pain through mechanisms that may involve modulation of inflammatory pathways .

4. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential application in food preservation and therapeutic formulations .

Case Study 1: Antioxidant Efficacy in Liver Protection

In a controlled study involving rats subjected to carbon tetrachloride (CCl₄)-induced oxidative stress, pretreatment with this compound at doses of 40 mg/kg significantly reduced markers of liver damage (ALT, AST) compared to untreated controls. The study concluded that this compound could enhance antioxidant enzyme levels, thereby protecting hepatic tissues from oxidative damage .

Case Study 2: Skin Permeation Enhancement

A study explored the use of this compound as a permeation enhancer for transdermal drug delivery systems. It was found to significantly improve the skin permeation of 5-aminolevulinic acid, suggesting its utility in enhancing the efficacy of topical formulations .

Research Findings

Recent studies have focused on the enzymatic applications of this compound:

- Biocatalysis : Research has optimized esterase enzymes for the kinetic resolution of L-Menthol using this compound, enhancing selectivity and efficiency in synthetic applications .

- Controlled Release Mechanisms : Investigations into β-cyclodextrin inclusion complexes with this compound indicate potential for controlled release applications in flavoring and pharmaceuticals .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying L-Menthyl acetate in complex matrices (e.g., essential oils or biological samples)?

Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (GC-MS) is the gold standard due to its high sensitivity and specificity. For example, enzymatic hydrolysis of this compound can be monitored by extracting reaction mixtures with ethyl acetate and analyzing menthol derivatives via GC . Polarimetric analysis may also complement enantiomeric purity assessments in synthetic workflows .

Q. How does temperature affect the stability of this compound during industrial processing or storage?

Subcritical water treatment (100–220°C) studies reveal that this compound decomposes at elevated temperatures, forming menthol and acetic acid as primary byproducts. A small-scale ampoule method demonstrated that thermal degradation follows first-order kinetics, with decomposition rates accelerating above 150°C . For controlled storage, temperatures below 25°C in inert atmospheres are advised to minimize ester hydrolysis .

Q. What enzymatic systems are effective for the enantioselective synthesis of this compound?

Lipases and esterases, particularly from Bacillus subtilis, show high enantioselectivity. Wild-type esterases can achieve >90% enantiomeric excess (ee) for L-menthol resolution. Immobilization techniques (e.g., graphene quantum dot modification) enhance enzyme stability and reusability . Reaction optimization in solvent-free systems further improves sustainability .

Advanced Research Questions

Q. How can β-cyclodextrin inclusion complexes enhance the controlled release of this compound in pharmaceutical formulations?

β-Cyclodextrin forms host-guest complexes with this compound via hydrophobic interactions, delaying volatilization and improving thermal stability. Characterization via NMR, XRD, and FTIR confirms complex formation, while in vitro release studies demonstrate pH-dependent kinetics. This method is critical for prolonging flavor/fragrance retention in oral or transdermal delivery systems .

Table 1: Release profiles of this compound from β-cyclodextrin complexes under varying pH conditions (adapted from )

| pH | Release Rate Constant (h⁻¹) | Half-Life (h) |

|---|---|---|

| 5.0 | 0.12 | 5.8 |

| 7.4 | 0.24 | 2.9 |

Q. What molecular strategies improve the enantioselectivity of esterases for this compound resolution?

Semi-rational enzyme engineering, such as site-saturation mutagenesis at residue A400 of Bacillus subtilis esterase, enhances substrate binding via π-alkyl interactions. Computational docking (e.g., AutoDock Vina) identifies steric and electronic complementarity between the enzyme’s active site and L-menthol’s isopropyl group, achieving a 3.5-fold increase in catalytic efficiency (kcat/Km) compared to wild-type .

Q. How does this compound enhance skin permeation of therapeutic agents like 5-aminolevulinic acid (ALA)?

this compound disrupts stratum corneum lipid bilayers, reducing barrier resistance. In vitro Franz cell assays using porcine skin show a 2.3-fold increase in ALA flux when co-administered with 5% this compound. Mechanistic studies suggest synergistic effects with other terpene derivatives via fluidization of ceramide domains .

Q. Methodological Considerations

Q. How to resolve contradictions in reported catalytic efficiencies of engineered esterases?

Discrepancies often arise from divergent assay conditions (e.g., substrate concentration, solvent systems). Standardizing protocols using the International Union of Biochemistry (IUB) guidelines and reporting kcat, Km, and pH/temperature optima ensures comparability. For example, Zhou et al. (2024) validated enzyme activity in 100 mM potassium phosphate buffer (pH 8.0) at 30°C .

Q. What computational tools are critical for predicting this compound interactions in catalytic systems?

Molecular dynamics (MD) simulations (e.g., GROMACS) and density functional theory (DFT) calculations model transition states and binding affinities. Docking studies with mutated esterase variants (e.g., A400P) reveal steric hindrance effects on D-menthyl acetate, explaining enantioselectivity .

Properties

IUPAC Name |

(5-methyl-2-propan-2-ylcyclohexyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXUANMFYXWVNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859153 | |

| Record name | cyclohexanol, 5-methyl-2-(1-methylethyl)-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with an odor like menthol; [Hawley], colourless to pale yellowish liquid with a mild, minty odour | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Menthyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5945 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Menthyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/424/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

227 °C | |

| Record name | MENTHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/824 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

soluble in alcohol, propylene glycol, most fixed oils; slightly soluble in water, glycerol, 1 ml in 6 ml 70% alcohol; 1 ml in 1 ml 80% alcohol (in ethanol) | |

| Record name | Menthyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/424/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

dl-, (-)- 0.919-0.924 | |

| Record name | Menthyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/424/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.05 [mmHg] | |

| Record name | Menthyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5945 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16409-45-3, 2230-87-7, 2552-91-2, 89-48-5, 20777-36-0, 2623-23-6, 29066-34-0 | |

| Record name | Menthyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16409-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neomenthyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002230877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menthyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016409453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neomenthyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | d-Neomenthyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2R,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | cyclohexanol, 5-methyl-2-(1-methylethyl)-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Menthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-menthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-neomenthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Neomenthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-menthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Menthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENTHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/824 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.